molecular formula C20H13Cl2N3O B2368353 (2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile CAS No. 246022-15-1

(2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile

Cat. No.: B2368353
CAS No.: 246022-15-1
M. Wt: 382.24
InChI Key: OGBRAGBAHYLPNO-MDWZMJQESA-N
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Description

(2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a dichlorobenzoyl group, a methylpyrrole ring, and a pyridinyl group, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of (2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzoyl chloride, which is then reacted with 1-methylpyrrole under controlled conditions to form an intermediate product. This intermediate is further reacted with pyridine-2-carbaldehyde in the presence of a base to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl group, where halogen atoms can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

(2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar compounds include other dichlorobenzoyl derivatives and pyrrole-containing molecules. Compared to these, (2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

(Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-pyridin-2-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c1-25-12-14(20(26)17-6-5-15(21)10-18(17)22)9-16(25)8-13(11-23)19-4-2-3-7-24-19/h2-10,12H,1H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBRAGBAHYLPNO-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=C(C#N)C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=C(\C#N)/C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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